Alcool 2-hydroxy-5-méthylbenzylique

Vue d'ensemble

Description

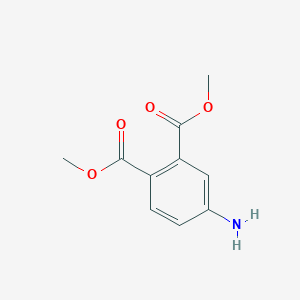

2-Hydroxy-5-methylbenzyl alcohol, also known as o-cresol, is an organic compound that belongs to the class of phenols. It is widely used in various industries such as pharmaceuticals, agrochemicals, and plastics due to its unique chemical properties.

Applications De Recherche Scientifique

Chromatographie liquide haute performance (CLHP)

Ce composé est utilisé comme un additif de phase mobile puissant en CLHP, une technique de chimie analytique utilisée pour séparer, identifier et quantifier chaque composant d'un mélange .

Synthèse d'agents chélateurs

“Alcool 2-hydroxy-5-méthylbenzylique” est impliqué dans la synthèse de l'acide N,N'-bis(2-hydroxy-5-méthylbenzyl)éthylènediamine-N,N'-diacétique (HJB), un agent chélateur avec une voie de synthèse plus pure que l'EDDHA, couramment utilisé pour corriger la chlorose ferrique .

Synthèse organique

Il peut être utilisé pour produire du 2-méthyl-benzaldéhyde, un intermédiaire important dans les processus de synthèse organique .

Réactions photocatalytiques

Le composé a des applications potentielles dans les réactions photocatalytiques, telles que l'oxydation des alcools benzyliques et la production d'hydrogène, utilisant la lumière solaire comme seule source d'énergie .

Transformation des alcools en esters

Il est également utilisé dans la transformation des alcools en esters, une réaction précieuse dans la production de divers composés estérifiés .

Étude des réponses électroantennogrammes

Bien que non directement lié à “l'this compound”, son analogue “2-hydroxy-5-méthoxybenzaldéhyde” est utilisé pour étudier les réponses électroantennogrammes de certains insectes aux composés volatils des plantes, indiquant des applications potentielles en entomologie et en recherche sur la lutte antiparasitaire .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Hydroxy-5-methylbenzyl alcohol, also known as 2- (hydroxymethyl)-4-methylphenol , is a chemical compound that interacts with various targets in the body.

Mode of Action

It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s hydroxyl group and methyl group may influence its reactivity and interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical reactions . For instance, they can undergo reactions at the benzylic position, which can be resonance stabilized .

Pharmacokinetics

Its physical and chemical properties, such as its density (1171), boiling point (2463°C at 760 mmHg), and logP (119290), may influence its pharmacokinetic behavior .

Result of Action

The compound’s potential to undergo various reactions at the benzylic position may result in various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 2-Hydroxy-5-methylbenzyl alcohol can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .

Analyse Biochimique

Biochemical Properties

They can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of various other compounds

Cellular Effects

The cellular effects of 2-Hydroxy-5-methylbenzyl alcohol are not well-studied. Benzyl alcohol, a related compound, has been shown to have various effects on cells. It can influence cell function, impact cell signaling pathways, and affect gene expression

Molecular Mechanism

It’s known that benzyl alcohol derivatives can undergo various chemical reactions, including oxidation and substitution . These reactions can lead to changes in the structure of the compound, which could potentially influence its interactions with biomolecules and its overall effects at the molecular level.

Metabolic Pathways

Benzyl alcohol, a related compound, is known to be metabolized via the catechol ortho-pathway in certain bacteria

Propriétés

IUPAC Name |

2-(hydroxymethyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVDVLYXIZFDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292778 | |

| Record name | 2-(Hydroxymethyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-07-7 | |

| Record name | 2-Hydroxy-5-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4383-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-5-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19A102730X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxy-5-methylbenzyl alcohol react with the germanium compounds described in the research?

A1: The research paper [] describes how 2-hydroxy-5-methylbenzyl alcohol reacts with either a cyclic germanium(IV) tetraoxidogermocane (compound 2 in the study) or its precursor, the germanium(II) 2-tert-butyl-4-methyl-6-(oxidomethyl)phenolate (compound 1). This reaction yields a spirocyclic monoorgano dioxagermine, denoted as compound 3 in the study. Interestingly, the reaction proceeds regardless of whether the alcohol is added to the germylene (1) or the germocane (2), suggesting that the germocane is an intermediate in the formation of the final spirocyclic product. This highlights the reactivity of both germanium(II) and germanium(IV) species towards the alcohol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

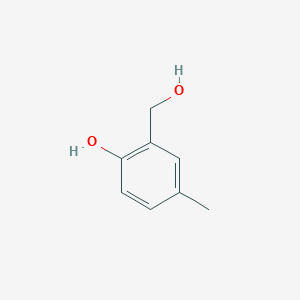

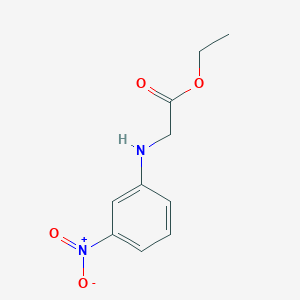

![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)

![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)